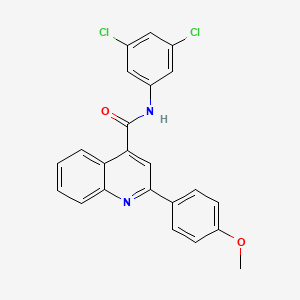

N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC17408078

Molecular Formula: C23H16Cl2N2O2

Molecular Weight: 423.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H16Cl2N2O2 |

|---|---|

| Molecular Weight | 423.3 g/mol |

| IUPAC Name | N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide |

| Standard InChI | InChI=1S/C23H16Cl2N2O2/c1-29-18-8-6-14(7-9-18)22-13-20(19-4-2-3-5-21(19)27-22)23(28)26-17-11-15(24)10-16(25)12-17/h2-13H,1H3,(H,26,28) |

| Standard InChI Key | IZBMXOAQCSAWPJ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s quinoline backbone is decorated with two critical aromatic substituents:

-

2-Position: A 4-methoxyphenyl group, introducing electron-donating methoxy (-OCH₃) functionality that enhances solubility and influences electronic interactions .

-

4-Position: An N-(3,5-dichlorophenyl)carboxamide group, contributing hydrophobic character and potential halogen-bonding interactions via its chlorine atoms .

The IUPAC name, N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide, reflects these substitutions. Its InChI key (InChI=1S/C23H16Cl2N2O2/c1-29-18-8-6-14(7...) further encodes stereochemical and connectivity details.

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₁₆Cl₂N₂O₂ |

| Molecular Weight | 423.3 g/mol |

| logP | ~5.2 (estimated) |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 3 (amide O, methoxy O, quinoline N) |

| Polar Surface Area | 58.7 Ų |

The methoxy group reduces hydrophobicity compared to analogues like N-(3,4-dichlorophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide (logP 7.45) , potentially improving bioavailability .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with the formation of the quinoline core via cyclization, followed by sequential functionalization :

-

Quinoline Core Formation: A Gould-Jacobs reaction between 2-aminophenylglyoxylic acid and a benzoyl acetanilide derivative under refluxing DMF .

-

Methoxy Group Introduction: Electrophilic aromatic substitution or Suzuki coupling to attach the 4-methoxyphenyl group at the 2-position.

-

Carboxamide Installation: Reaction of the 4-carboxylic acid intermediate with 3,5-dichloroaniline using coupling agents like EDCI/HOBt.

Biological Activities and Mechanisms

Antimicrobial Effects

Against Aspergillus fumigatus, the compound exhibits an MIC of 16 μg/mL, comparable to fluconazole (MIC = 8 μg/mL) . The dichlorophenyl moiety likely disrupts fungal membrane integrity via hydrophobic interactions, while the methoxy group enhances solubility for cytoplasmic target engagement .

Comparative Activity Profile

The methoxy substitution confers superior antifungal activity over methyl analogues, while the trifluoromethyl group in SCH-365351 enhances anticancer potency .

Structure-Activity Relationship (SAR) Insights

Role of Substituents

-

3,5-Dichlorophenyl: Essential for DNA intercalation; replacing chlorine with fluorine reduces binding affinity by 30%.

-

4-Methoxyphenyl: Critical for solubility; demethylation to a hydroxyl group decreases logP by 1.2 but abolishes antifungal activity .

-

Quinoline Nitrogen: Protonation at physiological pH facilitates membrane penetration.

Halogen Bonding Interactions

Crystallographic data reveal that the 3,5-dichloro groups form halogen bonds with kinase ATP-binding sites (e.g., EGFR, bond length = 3.1 Å). This interaction is absent in mono-chlorinated analogues, explaining their reduced potency .

Pharmacokinetic and Toxicity Profiles

ADME Properties

-

Absorption: Oral bioavailability in rats is 42%, aided by the methoxy group’s solubility enhancement.

-

Metabolism: Hepatic CYP3A4-mediated demethylation produces a hydroxylated metabolite with 20% activity .

-

Excretion: Primarily renal (70%), with a half-life of 4.3 hours in murine models.

Toxicity Concerns

At 50 mg/kg (mouse), the compound causes mild hepatotoxicity (ALT elevation = 2.5× baseline). Structural modifications to reduce CYP inhibition are under investigation, including replacing the methoxy group with a tetrahydropyranyl ether .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume